molecular formula C13H22N2O4S3 B2821697 3-(2,5-dioxo-1-pyrrolidinyl)-2-(methylsulfonyl)propyl N,N-diethylcarbamodithioate CAS No. 155170-60-8

3-(2,5-dioxo-1-pyrrolidinyl)-2-(methylsulfonyl)propyl N,N-diethylcarbamodithioate

Cat. No.: B2821697
CAS No.: 155170-60-8
M. Wt: 366.51
InChI Key: RXQABUPEJADGNB-UHFFFAOYSA-N
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Description

3-(2,5-dioxo-1-pyrrolidinyl)-2-(methylsulfonyl)propyl N,N-diethylcarbamodithioate is a useful research compound. Its molecular formula is C13H22N2O4S3 and its molecular weight is 366.51. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Material Applications

A novel approach to chemical synthesis involves the use of sulfonamide groups to influence electronic effects in materials. Research by Edder et al. (2000) highlights the impact of electron-withdrawing sulfonamide groups in enhancing the optical and magnetic properties of self-assembled noncovalent heterodimetallic d-f podates. This research offers insights into how specific chemical modifications can alter material properties for potential applications in electronics and photonics Edder et al., 2000.

Catalytic Processes

Ionic liquids have been explored for their efficiency in catalyzing the synthesis of various chemical compounds. Luo et al. (2014) demonstrated the use of an acidic ionic liquid for the synthesis of pyrrole derivatives through a one-pot, three-component condensation process. This method highlights an environmentally friendly alternative for synthesizing pyrrole derivatives, with potential applications in pharmaceuticals and materials science Luo et al., 2014.

Biological Evaluation and Pharmaceutical Applications

Research into novel N6-[4-(substituted)sulfonamidophenylcarbamoyl]adenosine-5'-uronamides by Baraldi et al. (2004) explores their application as A3 adenosine receptor agonists. These compounds displayed nanomolar affinity and selectivity, indicating potential therapeutic applications in treating diseases mediated by the A3 adenosine receptor Baraldi et al., 2004.

Advanced Material Synthesis

The electropolymerization of pyrrole in ionic liquids, as investigated by Sekiguchi et al. (2002), demonstrates significant improvements in polymerization rates, electrochemical capacity, and electroconductivity of polypyrrole films. This research contributes to the development of conductive polymers for electronics and energy storage applications Sekiguchi et al., 2002.

Molecular Docking Studies

Saddala and Pradeepkiran (2019) conducted synthesis, biological evaluation, and molecular docking studies of dihydropyridine analogs as antioxidants. This research provides insights into the antioxidant potential of these compounds and their mechanisms of action, opening avenues for their use in combating oxidative stress-related diseases Saddala & Pradeepkiran, 2019.

Properties

IUPAC Name

[3-(2,5-dioxopyrrolidin-1-yl)-2-methylsulfonylpropyl] N,N-diethylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4S3/c1-4-14(5-2)13(20)21-9-10(22(3,18)19)8-15-11(16)6-7-12(15)17/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQABUPEJADGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(CN1C(=O)CCC1=O)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.